molecular formula C28H27ClN4OS B610544 ROC-325

ROC-325

Katalognummer: B610544
Molekulargewicht: 503.1 g/mol
InChI-Schlüssel: HXUYKEGAEIYPKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ROC-325 ist ein neuartiger niedermolekularer Autophagie-Inhibitor, der vielversprechende Antikrebsaktivität gezeigt hat. Autophagie ist ein lysosomaler Abbauprozess, der zur Aufrechterhaltung der zellulären Homöostase beiträgt, indem er den Umsatz von Organellen und langlebigen Proteinen kontrolliert. This compound wurde entwickelt, um diesen Prozess zu hemmen und so die Wirksamkeit verschiedener Antikrebstherapien zu verbessern .

Wirkmechanismus

Target of Action

The primary target of ROC-325 is the process of autophagy . Autophagy is an evolutionarily conserved lysosomal-mediated degradation process that facilitates the turnover of organelles and selected long-lived proteins . This process contributes to therapeutic resistance and malignant progression by generating alternative sources of metabolic fuel to maintain cell survival under stress conditions, including those imposed by hypoxia, radiation, chemotherapy, and targeted agents .

Mode of Action

This compound interacts with its targets by inhibiting autophagy through the disruption of lysosomal function . This disruption is achieved by triggering the accumulation of autophagosomes with undegraded cargo, an increase in lysosomal membrane permeability, deacidification of lysosomes, and elevated expression of LC3B, p62, and cathepsin D . These actions result in the inhibition of autophagic flux .

Biochemical Pathways

This compound affects the autophagy-dependent degradation pathways . By inhibiting autophagy, this compound disrupts the normal turnover of organelles and long-lived proteins, thereby affecting the cell’s ability to generate alternative sources of metabolic fuel under stress conditions .

Result of Action

The molecular and cellular effects of this compound’s action include diminished cell viability, antagonized clonogenic survival, and induced apoptosis in a therapeutically selective manner . In renal cell carcinoma (RCC) models, this compound has shown to be significantly more effective than hydroxychloroquine, a known autophagy inhibitor .

Vorbereitungsmethoden

Biologische Aktivität

ROC-325 is a novel small molecule identified as a potent lysosomal autophagy inhibitor, primarily investigated for its anticancer properties. This compound has shown significant promise in preclinical studies, particularly in the treatment of acute myeloid leukemia (AML) and renal cell carcinoma (RCC). The following sections detail the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound operates by disrupting autophagic degradation pathways, which are crucial for cellular homeostasis and survival, particularly in cancer cells. Key mechanisms include:

  • Inhibition of Autophagy : this compound inhibits autophagy by deacidifying lysosomes, leading to the accumulation of autophagosomes with undegraded cargo. This is evidenced by increased levels of the autophagy markers LC3B and p62 in treated cells, indicating disrupted autophagic flux .
  • Selective Cytotoxicity : The compound exhibits a strong therapeutic selectivity towards malignant cells while sparing normal hematopoietic progenitors. This selective cytotoxicity is crucial for minimizing off-target effects and enhancing tolerability .

Efficacy in Cancer Models

This compound has been evaluated across various cancer types, demonstrating superior efficacy compared to existing therapies such as hydroxychloroquine (HCQ). The following table summarizes key findings from studies on this compound's anticancer activity:

Cancer Type Model Efficacy Notes
Acute Myeloid Leukemia (AML)MV4–11 Cell LineSignificant reduction in cell viabilityInduces apoptosis; enhances AZA efficacy
Renal Cell Carcinoma (RCC)786-0 Xenograft ModelMore effective than HCQ at inhibiting tumor growthInduces autophagy inhibition in vivo
Pulmonary Hypertension (PH)Monocrotaline-induced ModelAmeliorates vascular remodeling and dysfunctionPromotes pulmonary vasodilation

Case Studies and Clinical Implications

  • Acute Myeloid Leukemia (AML) :
    • In a study involving MV4–11 cells, this compound treatment led to dose-dependent apoptosis and significant reductions in cell viability. The combination of this compound with azacitidine (AZA) resulted in enhanced anti-leukemic activity, suggesting a potential strategy for overcoming drug resistance in AML patients .
  • Renal Cell Carcinoma (RCC) :
    • Preclinical trials demonstrated that oral administration of this compound to mice with RCC xenografts was well tolerated and resulted in significant tumor growth inhibition. The compound's ability to induce autophagy inhibition was confirmed through histological analysis of tumor specimens .
  • Pulmonary Hypertension (PH) :
    • This compound has also been investigated for its effects on pulmonary hypertension. Treatment with this compound inhibited vascular remodeling and improved right ventricular function in animal models, indicating its potential use beyond oncology .

Eigenschaften

IUPAC Name

1-[2-[2-[(7-chloroquinolin-4-yl)amino]ethyl-methylamino]ethylamino]-4-methylthioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4OS/c1-18-7-10-23(26-27(34)21-5-3-4-6-25(21)35-28(18)26)32-14-16-33(2)15-13-31-22-11-12-30-24-17-19(29)8-9-20(22)24/h3-12,17,32H,13-16H2,1-2H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUYKEGAEIYPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)NCCN(C)CCNC3=C4C=CC(=CC4=NC=C3)Cl)C(=O)C5=CC=CC=C5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ROC-325
Reactant of Route 2
Reactant of Route 2
ROC-325
Reactant of Route 3
Reactant of Route 3
ROC-325
Reactant of Route 4
ROC-325
Reactant of Route 5
ROC-325
Reactant of Route 6
Reactant of Route 6
ROC-325

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.